

BP Fluor 568 NHS ester solubility and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BP Fluor 568 NHS ester**

Cat. No.: **B15091921**

[Get Quote](#)

BP Fluor 568 NHS Ester: A Comprehensive Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the solubility, storage, and handling of **BP Fluor 568 NHS ester**. It includes detailed experimental protocols for bioconjugation and application in immunofluorescence, alongside diagrams illustrating key chemical reactions and experimental workflows.

Core Properties and Specifications

BP Fluor 568 is a bright, orange-fluorescent dye notable for its high photostability and pH insensitivity across a wide range (pH 4-10).^{[1][2][3][4][5][6]} Its N-hydroxysuccinimidyl (NHS) ester is an amine-reactive derivative designed for covalently labeling biomolecules. The NHS ester reacts specifically with primary amines (R-NH₂), such as those on the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds.^{[1][2][7]} This makes it a widely used tool for creating fluorescently labeled proteins, antibodies, and amine-modified oligonucleotides for applications in fluorescence imaging and flow cytometry.^{[1][3]}

The following table summarizes the key quantitative data for **BP Fluor 568 NHS Ester**.

Property	Value	Reference
Molecular Formula	$C_{37}H_{33}N_3O_{13}S_2$	[1]
Molecular Weight	791.8 g/mol	[1] [6]
Excitation Maximum (Ex)	578 nm	[1] [6] [8]
Emission Maximum (Em)	602 nm	[1] [6] [8]
Extinction Coefficient	88,000 $cm^{-1}M^{-1}$	[1] [6]
Purity	>70%	[1]

Solubility and Storage Conditions

Proper handling and storage of **BP Fluor 568 NHS ester** are critical to maintaining its reactivity and ensuring reproducible experimental outcomes.

Solubility Data

BP Fluor 568 NHS ester is qualitatively described as being soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[\[1\]](#) However, specific quantitative solubility data (e.g., mg/mL) is not readily published by manufacturers. For applications requiring precise concentrations, it is recommended to experimentally determine the solubility.

Solvent	Reported Solubility	Reference
Water	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Dimethylformamide (DMF)	Soluble	[1]

Storage and Handling

The stability of the NHS ester is paramount for successful conjugation. The primary competing reaction is hydrolysis, where water attacks the ester, rendering the dye incapable of reacting with amines.[\[1\]](#)[\[9\]](#) The rate of hydrolysis increases significantly with pH.[\[3\]](#)[\[9\]](#)

Condition	Recommendation	Rationale	Reference
Solid Form	Store at -20°C, desiccated, and protected from light.	Minimizes degradation and hydrolysis. Can be stored for up to 12 months under these conditions.	[1][7][9][10]
Shipping	Can be shipped at ambient temperature for short periods (up to 3 weeks).	The solid, dry form is relatively stable over short durations.	[1][9]
Stock Solutions	Prepare fresh in anhydrous DMSO or DMF immediately before use.	NHS esters are unstable in solution due to susceptibility to hydrolysis, even from trace amounts of water in the solvent.	[7][11]
Long-term Solution Storage	Not recommended.	Storing NHS esters in solution, even when frozen, can lead to gradual hydrolysis and loss of reactivity.	[11]
Aliquoting	For frequent use, aliquot the solid dye into smaller, single-use vials.	Avoids repeated warming and cooling of the main stock, which can introduce moisture.	[11]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of **BP Fluor 568 NHS ester** to proteins and its subsequent use in immunofluorescence.

Protein Labeling Protocol

This protocol describes a general procedure for labeling proteins, such as antibodies, with **BP Fluor 568 NHS ester**. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

1. Reagent Preparation:

- Protein Solution: Prepare the protein solution (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer.^[7] A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.^{[7][12]} Phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be used, although the reaction will be slower.^[7] Buffers containing primary amines, such as Tris, are not compatible as they will compete for reaction with the NHS ester.^[11]
- Dye Stock Solution: Immediately before starting the reaction, dissolve the **BP Fluor 568 NHS ester** in anhydrous DMSO or high-quality DMF to a concentration of 10 mg/mL or 10 mM.^{[1][7]} Vortex briefly to ensure it is fully dissolved.

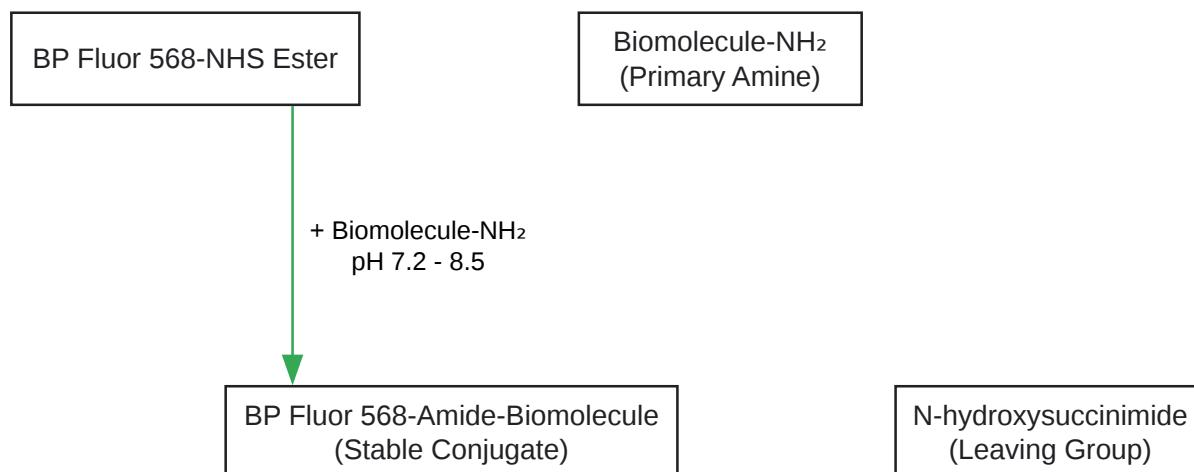
2. Conjugation Reaction:

- While gently stirring or vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved NHS ester.^[1] The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.^{[1][7]}

3. Purification of the Conjugate:

- The most common method to separate the labeled protein from unreacted dye and the NHS byproduct is size-exclusion chromatography (SEC), also known as gel filtration.^{[7][8][10][13][14]}
- Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS.^[7]
- Apply the reaction mixture to the column. The larger protein-dye conjugate will elute first, while the smaller, unreacted dye molecules will be retained longer.^{[8][14]}

- Collect the fractions containing the colored, labeled protein. The separation is often visible to the naked eye.
- Combine the fractions containing the purified conjugate. The protein concentration can be determined using a spectrophotometer or a protein assay.

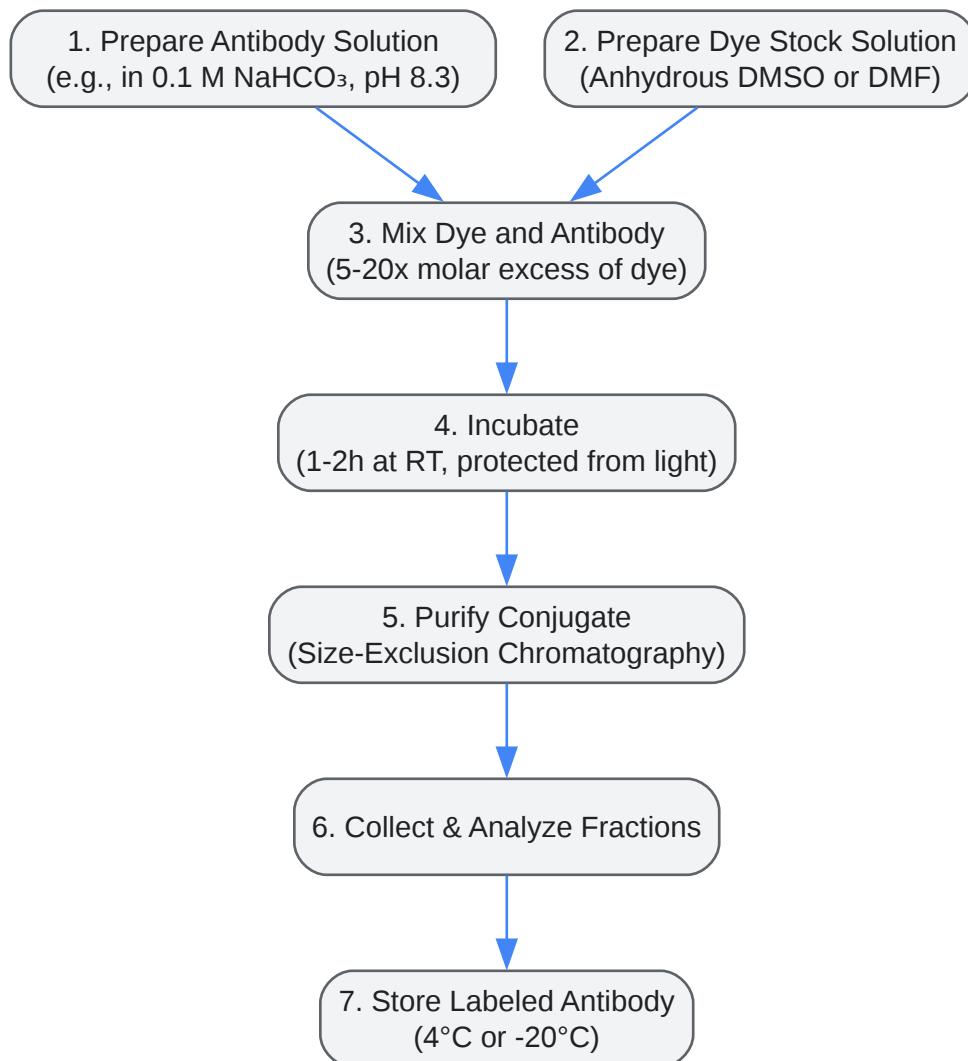

4. Storage of the Conjugate:

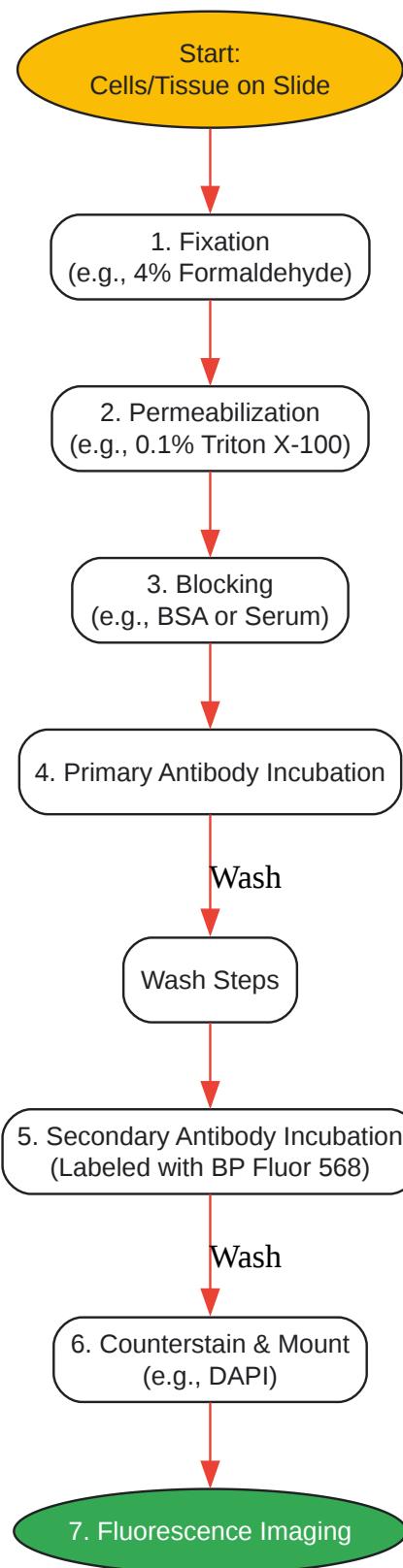
- Store the purified labeled protein at 4°C for short-term storage or at -20°C in smaller aliquots for long-term storage.[10] Adding a preservative like sodium azide (to a final concentration of 2 mM) can prevent microbial growth for storage at 4°C.[7]

Mandatory Visualizations

Chemical Reaction of BP Fluor 568 NHS Ester

The diagram below illustrates the nucleophilic acyl substitution reaction between the NHS ester and a primary amine on a biomolecule, resulting in a stable amide bond and the release of N-hydroxysuccinimide.




[Click to download full resolution via product page](#)

Caption: Reaction of **BP Fluor 568 NHS ester** with a primary amine.

Experimental Workflow for Antibody Labeling

This workflow outlines the key steps from reagent preparation to the final purified, fluorescently labeled antibody.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ibidi.com [ibidi.com]
- 5. NHS-ester-protein-labeling [protocols.io]
- 6. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. cdn.cytilifesciences.com [cdn.cytilifesciences.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 14. goldbio.com [goldbio.com]
- To cite this document: BenchChem. [BP Fluor 568 NHS ester solubility and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15091921#bp-fluor-568-nhs-ester-solubility-and-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com